

# An In-depth Technical Guide to the Chemical Properties of Methylmalonate Semialdehyde

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Methyl-3-oxopropanoic acid

Cat. No.: B1201916

[Get Quote](#)

## For Researchers, Scientists, and Drug Development Professionals

### Introduction

Methylmalonate semialdehyde (MMSA), systematically named **2-methyl-3-oxopropanoic acid**, is a critical intermediate in the catabolic pathways of the amino acid valine and the pyrimidine base thymine.<sup>[1][2]</sup> As a dicarbonyl compound, its unique structure, featuring both an aldehyde and a carboxylic acid functional group, dictates its chemical reactivity and biological role.<sup>[3]</sup> This molecule is primarily found within the mitochondrial matrix, where it is enzymatically converted to propionyl-CoA by the enzyme methylmalonate-semialdehyde dehydrogenase (MMSDH).<sup>[4][5]</sup> Due to its inherent instability, studying MMSA presents significant challenges, making a thorough understanding of its properties crucial for researchers in metabolism, enzymology, and related fields.<sup>[6]</sup>

This guide provides a comprehensive overview of the chemical and physical properties of methylmalonate semialdehyde, its biological significance, and detailed experimental protocols for its study.

### Chemical and Physical Properties

The fundamental physicochemical properties of methylmalonate semialdehyde are summarized in the table below. These values are primarily computationally derived due to the compound's instability, which complicates empirical measurement.

| Property                     | Value                              | Source                                  |
|------------------------------|------------------------------------|-----------------------------------------|
| Molecular Formula            | C4H6O3                             | <a href="#">[7]</a>                     |
| Molar Mass                   | 102.09 g/mol                       | <a href="#">[2]</a> <a href="#">[7]</a> |
| Exact Mass                   | 102.031694049 Da                   | <a href="#">[7]</a>                     |
| IUPAC Name                   | (2R)-2-methyl-3-oxopropanoic acid  | <a href="#">[7]</a>                     |
| Synonyms                     | Methylmalonic acid<br>semialdehyde | <a href="#">[2]</a>                     |
| pKa (Strongest Acidic)       | 3.98 (Predicted)                   | <a href="#">[3]</a>                     |
| logP                         | -0.21 (Predicted)                  | <a href="#">[3]</a>                     |
| Water Solubility             | 303 g/L (Predicted)                | <a href="#">[3]</a>                     |
| Polar Surface Area           | 57.2 Å <sup>2</sup>                | <a href="#">[3]</a> <a href="#">[8]</a> |
| Hydrogen Bond Acceptor Count | 3                                  | <a href="#">[3]</a>                     |
| Hydrogen Bond Donor Count    | 1 (for the neutral form)           | <a href="#">[8]</a>                     |
| Rotatable Bond Count         | 2                                  | <a href="#">[3]</a>                     |

(S)-Methylmalonate semialdehyde is the conjugate base of (S)-methylmalonaldehydic acid and an enantiomer of (R)-methylmalonate semialdehyde.[\[8\]](#) The deprotonated form has a molecular formula of C4H5O3- and a molar mass of 101.08 g/mol .[\[8\]](#)

## Structure and Stereoisomerism

Methylmalonate semialdehyde is a chiral molecule existing as two enantiomers: (S)-methylmalonate semialdehyde and (R)-methylmalonate semialdehyde. The stereochemistry is determined by the configuration at the C2 carbon, which is bonded to the methyl group, the carboxyl group, and the aldehyde group.

- (S)-Methylmalonate semialdehyde is an intermediate in the catabolism of valine.[\[1\]](#)

- (R)-Methylmalonate semialdehyde is formed during the degradation of thymine.[\[1\]](#)

Despite the distinct metabolic origins of the enantiomers, the enzyme methylmalonate-semialdehyde dehydrogenase (MMSDH) in mammals is capable of processing both stereoisomers.[\[9\]](#) This may be due to spontaneous racemization of the substrate.[\[4\]](#)

## Reactivity and Stability

The reactivity of MMSA is governed by its two functional groups: the aldehyde and the carboxylic acid. The aldehyde group is susceptible to nucleophilic attack and oxidation, while the carboxylic acid can undergo deprotonation. The molecule's instability is a significant factor in experimental design, with recommendations to store it in small aliquots at -70°C.[\[4\]](#)[\[6\]](#)

## Spectroscopic Properties

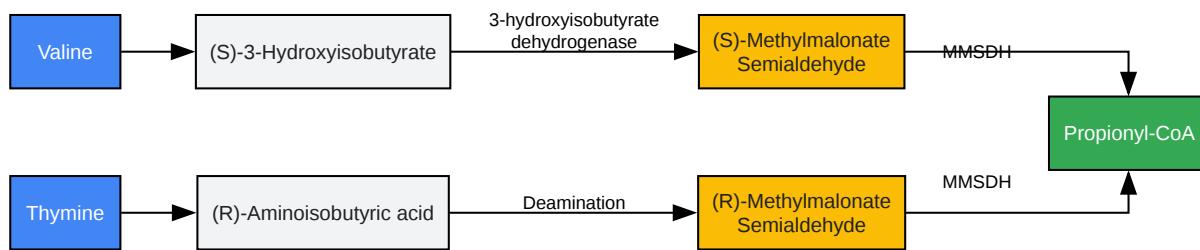
Detailed experimental spectroscopic data for isolated methylmalonate semialdehyde is scarce in the literature due to its instability. However, its structure allows for the prediction of its NMR spectrum.

- $^1\text{H}$  NMR Spectroscopy: A predicted  $^1\text{H}$  NMR spectrum for the related malonic semialdehyde in  $\text{D}_2\text{O}$  suggests the presence of signals corresponding to the aldehydic proton, the alpha-proton, and any associated coupling.[\[10\]](#) For MMSA, one would expect to see a doublet for the methyl protons, a quartet for the alpha-proton, a singlet for the aldehydic proton, and a broad singlet for the carboxylic acid proton (which would exchange in  $\text{D}_2\text{O}$ ).
- $^{13}\text{C}$  NMR Spectroscopy: The  $^{13}\text{C}$  NMR spectrum would be expected to show four distinct signals corresponding to the carboxyl carbon, the aldehydic carbonyl carbon, the alpha-carbon, and the methyl carbon.

For metabolomic studies, NMR spectroscopy is a powerful tool for identifying and quantifying metabolites in biofluids, though sample preparation, such as pH adjustment, is critical for accurate results.[\[11\]](#)

## Biological Role and Metabolic Pathways

Methylmalonate semialdehyde is a key node in the degradation pathways of valine and thymine, leading to the production of propionyl-CoA, which can then enter the citric acid cycle


via conversion to succinyl-CoA.

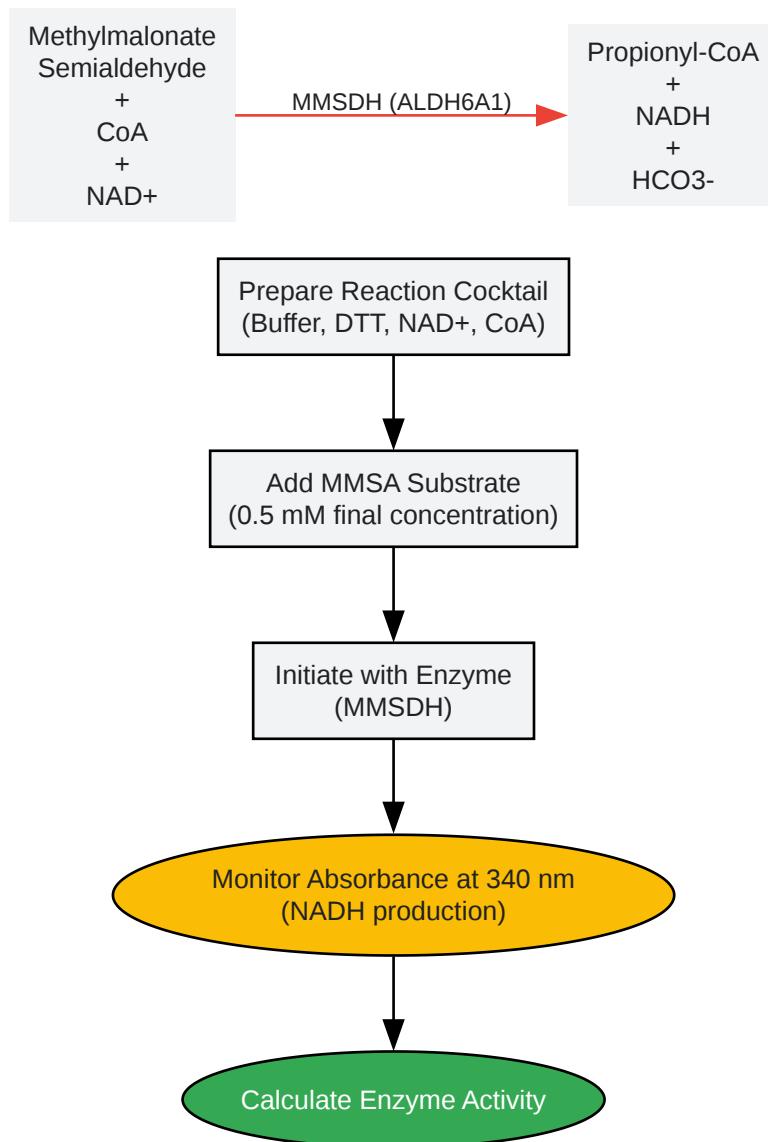
## Valine and Thymine Catabolism

The degradation of both valine and thymine converges at the formation of methylmalonate semialdehyde.

- From Valine: The catabolism of the branched-chain amino acid valine produces (S)-3-hydroxyisobutyrate, which is oxidized to (S)-methylmalonate semialdehyde.[1]
- From Thymine: The pyrimidine thymine is broken down to (R)-aminoisobutyric acid, which is then deaminated to form (R)-methylmalonate semialdehyde.[1]

The enzyme methylmalonate-semialdehyde dehydrogenase (MMSDH) then catalyzes the irreversible oxidative decarboxylation of MMSA to propionyl-CoA.[4][5]




[Click to download full resolution via product page](#)

*Catabolic pathways of valine and thymine to propionyl-CoA.*

## Enzymatic Conversion by MMSDH

The conversion of MMSA is catalyzed by methylmalonate-semialdehyde dehydrogenase (acylating), also known as ALDH6A1.[1][12] This enzyme belongs to the aldehyde dehydrogenase superfamily and is unique in its requirement for coenzyme A (CoA) to produce a CoA ester.[4] The reaction proceeds via an oxidative decarboxylation.

The overall reaction is:  $2\text{-methyl-3-oxopropanoate} + \text{CoA} + \text{H}_2\text{O} + \text{NAD}^+ \rightleftharpoons \text{propanoyl-CoA} + \text{HCO}_3^- + \text{NADH}$ [12]



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Aldehyde dehydrogenase 6 family, member A1 - Wikipedia [en.wikipedia.org]
- 2. Methylmalonic acid semialdehyde - Wikipedia [en.wikipedia.org]

- 3. Showing Compound (S)-methylmalonate-semialdehyde (FDB030171) - FooDB [foodb.ca]
- 4. Mammalian Methylmalonate-Semialdehyde Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amsterdam UMC Locatie AMC - Methylmalonate semialdehyde dehydrogenase (MMSDH) [amc.nl]
- 6. Mutations in ALDH6A1 encoding methylmalonate semialdehyde dehydrogenase are associated with dysmyelination and transient methylmalonic aciduria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (r)-Methylmalonate semialdehyde | C4H6O3 | CID 440874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (S)-Methylmalonate semialdehyde | C4H5O3- | CID 46173457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Purification and characterization of methylmalonate-semialdehyde dehydrogenase from rat liver. Identity to malonate-semialdehyde dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hmdb.ca [hmdb.ca]
- 11. dbt.univr.it [dbt.univr.it]
- 12. Methylmalonate-semialdehyde dehydrogenase (acylating) - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties of Methylmalonate Semialdehyde]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1201916#chemical-properties-of-methylmalonate-semialdehyde>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)